1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid
Overview
Description
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a phenoxy group, an amino group, and a propanol group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-allyl-4-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with an ethylamine derivative under controlled conditions to introduce the amino group.
Propanol Addition: The resulting compound undergoes a reaction with propanol to form the final product.
Salt Formation: The final step involves the reaction of the compound with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets. The phenoxy and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(2-allylphenoxy)ethyl]amino}-2-propanol ethanedioate (salt)
- 1-{[2-(2-methylphenoxy)ethyl]amino}-2-propanol ethanedioate (salt)
- 1-{[2-(4-methylphenoxy)ethyl]amino}-2-propanol ethanedioate (salt)
Uniqueness
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid is unique due to the presence of both allyl and methyl groups on the phenoxy ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-4-5-14-10-12(2)6-7-15(14)18-9-8-16-11-13(3)17;3-1(4)2(5)6/h4,6-7,10,13,16-17H,1,5,8-9,11H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXJCRXQFZXDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCC(C)O)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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